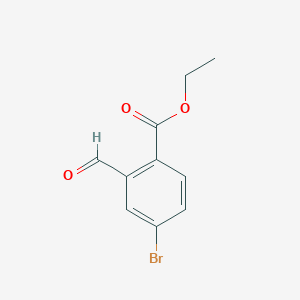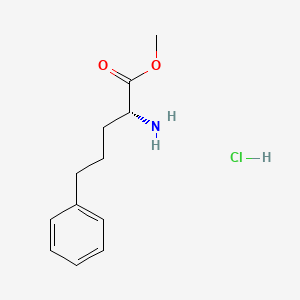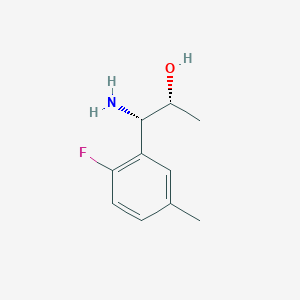![molecular formula C7H7N3S B13041197 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrolo ring fused to a pyrimidine ring, with a methylthio group attached to the second position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-(methylthio)pyrimidin-4(3H)-one, the compound can be synthesized through a series of steps including nucleophilic substitution, bromination, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that use readily available starting materials and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and environmentally friendly solvents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, bromine, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets within the cell. One of the primary targets is protein kinases, which play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways and inhibit the proliferation of cancer cells . Additionally, the compound may exert its effects through other mechanisms, such as inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels) in tumors .
類似化合物との比較
2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its kinase inhibitory properties and therapeutic potential.
Quinazoline: A well-studied fused pyrimidine compound used in the development of anticancer drugs.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which can influence its biological activity and chemical reactivity .
特性
分子式 |
C7H7N3S |
|---|---|
分子量 |
165.22 g/mol |
IUPAC名 |
2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H7N3S/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10) |
InChIキー |
PUTHUQBIOMLVJL-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C2C=CNC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13041116.png)
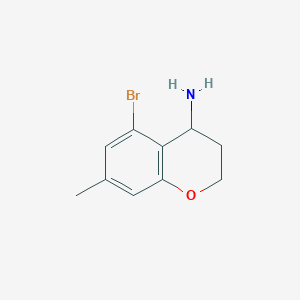
![1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13041133.png)
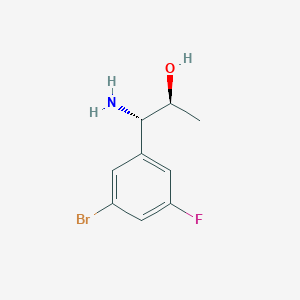
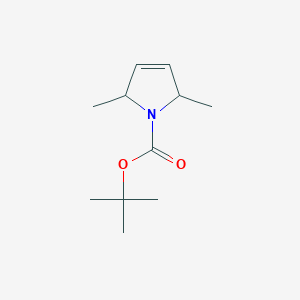
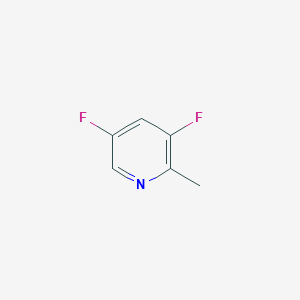

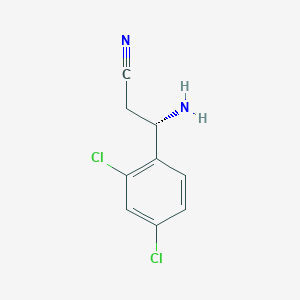
![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
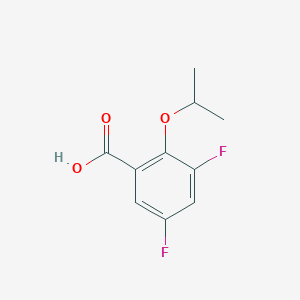
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
